molecular formula C11H12ClNO B15052161 2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal

2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal

Cat. No.: B15052161
M. Wt: 209.67 g/mol
InChI Key: GCPLFRPOVQSMNZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal is an organic compound that features a chlorinated phenyl group and a dimethylamino group attached to a prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and dimethylamine.

    Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Aldol Condensation: The intermediate compound then undergoes an aldol condensation reaction to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the condensation reactions.

    Catalysts: Employing specific catalysts to increase the yield and efficiency of the reactions.

    Purification: Implementing purification techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways related to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-3-(methylamino)prop-2-enal: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-(3-Chlorophenyl)-3-(ethylamino)prop-2-enal: Similar structure but with an ethylamino group.

Uniqueness

2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-4-3-5-11(12)6-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPLFRPOVQSMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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